molecular formula C8H4N2O B019604 Furo[2,3-B]pyridine-3-carbonitrile CAS No. 109274-96-6

Furo[2,3-B]pyridine-3-carbonitrile

Cat. No.: B019604
CAS No.: 109274-96-6
M. Wt: 144.13 g/mol
InChI Key: BAOIKQQJADUBGY-UHFFFAOYSA-N
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Description

Furo[2,3-B]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-B]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-B]pyridine-3-carbonitrile typically involves multi-step processes. One common method starts with the Claisen-Schmidt condensation of chalcones bearing specific substituents, followed by sequential cyclizations and functional modifications . Another approach involves the use of gold, palladium, and phosphoric acid catalysis to enable a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-B]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furo[2,3-B]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological properties .

Mechanism of Action

The mechanism of action of furo[2,3-B]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed strong binding affinities to key cellular signaling proteins, suggesting that this compound disrupts critical pathways involved in cell proliferation and survival . For instance, its binding to AKT1 and estrogen receptor alpha indicates a potential mechanism for its anticancer effects.

Comparison with Similar Compounds

Furo[2,3-B]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and strong binding affinities to multiple molecular targets, making it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

furo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOIKQQJADUBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577824
Record name Furo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109274-96-6
Record name Furo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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